molecular formula C6H7FN2 B11727241 2-fluoro-N-methylpyridin-3-amine

2-fluoro-N-methylpyridin-3-amine

Cat. No.: B11727241
M. Wt: 126.13 g/mol
InChI Key: DCDWXMAZQUJTRT-UHFFFAOYSA-N
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Description

2-Fluoro-N-methylpyridin-3-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-methylpyridin-3-amine typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halides or sulfonates in the 2-position are common starting materials. The fluorination is achieved using reagents like alkaline metal fluorides, hydrofluoric acid, or tetrabutylammonium fluoride .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve continuous flow systems. For example, the α-methylation of pyridines can be carried out using a stainless steel column packed with Raney nickel . This method ensures high efficiency and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

2-Fluoro-N-methylpyridin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2-Fluoro-4-methylpyridine

Comparison: 2-Fluoro-N-methylpyridin-3-amine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination enhances its reactivity and stability compared to other fluorinated pyridines. Additionally, its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

IUPAC Name

2-fluoro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H7FN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3

InChI Key

DCDWXMAZQUJTRT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC=C1)F

Origin of Product

United States

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